Biochemical AKT Isoform Potency: Miransertib vs. MK-2206 and GDC-0068 in Head-to-Head Full-Length AKT Assay
In a single head-to-head biochemical assay using full-length active AKT1, AKT2, and AKT3, Miransertib (ARQ 092) demonstrated a balanced, low-nanomolar potency profile across all three isoforms, in contrast to the allosteric comparator MK-2206, which showed substantially weaker potency on AKT3 (36.4 nM) and AKT1 (40.5 nM), and the ATP-competitive comparator GDC-0068, which displayed a 13.5-fold potency differential between AKT1 (2.0 nM) and AKT2 (27.0 nM) [1]. Miransertib's balanced isoform coverage may be critical for achieving complete pathway suppression in tumors where multiple AKT isoforms contribute to signal transduction.
| Evidence Dimension | Biochemical IC50 (nM) against full-length active AKT1, AKT2, and AKT3 isoforms |
|---|---|
| Target Compound Data | Miransertib (ARQ 092): AKT1 = 5.0 nM, AKT2 = 4.5 nM, AKT3 = 16 nM |
| Comparator Or Baseline | MK-2206: AKT1 = 40.5 nM, AKT2 = 29.5 nM, AKT3 = 36.4 nM | GDC-0068 (Ipatasertib): AKT1 = 2.0 nM, AKT2 = 27.0 nM, AKT3 = 6.3 nM |
| Quantified Difference | Miransertib is 8.1-fold more potent on AKT1 and 6.6-fold more potent on AKT2 vs. MK-2206; Miransertib shows a 3.6-fold AKT1-to-AKT3 potency ratio vs. 13.5-fold for GDC-0068, indicating superior isoform balance |
| Conditions | Biochemical assay with full-length active AKT1/2/3 proteins; IC50 values determined under identical conditions within the same study (PLoS ONE 2015, Table 1) |
Why This Matters
For researchers studying tumors with co-expression of multiple AKT isoforms, Miransertib enables complete pathway inhibition at lower and more uniform concentrations than MK-2206, and reduces the risk of isoform-specific escape that may occur with ATP-competitive inhibitors showing large inter-isoform potency gaps.
- [1] Yu Y, Savage RE, Eathiraj S, et al. Table 1: ARQ 092 and ARQ 751 potency—Biochemical IC50 (nM). PLoS ONE. 2015;10(10):e0140479. View Source
